molecular formula C14H20N2O2S B2399565 Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2176336-45-9

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2399565
CAS No.: 2176336-45-9
M. Wt: 280.39
InChI Key: GMEAWQYAJVFYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a furan ring, a tetrahydrothiophene moiety, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan and tetrahydrothiophene intermediates, followed by their coupling with a diazepane derivative. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The diazepane ring can be reduced to form piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and tetrahydrothiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the diazepane ring can produce piperazine derivatives.

Scientific Research Applications

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets. The furan ring may interact with aromatic residues in proteins, while the diazepane ring can bind to receptor sites. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Fluorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
  • (4-(2,3-Dimethylphenyl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
  • (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Uniqueness

Furan-3-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is unique due to its combination of a furan ring, a tetrahydrothiophene moiety, and a diazepane ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

furan-3-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(12-2-8-18-10-12)16-5-1-4-15(6-7-16)13-3-9-19-11-13/h2,8,10,13H,1,3-7,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEAWQYAJVFYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=COC=C2)C3CCSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.